Cas no 1691002-53-5 (methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate)

methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate
- methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate
- EN300-1106172
- 1691002-53-5
-
- インチ: 1S/C9H15N3O2S/c1-14-9(13)8-7(10)6-12(11-8)4-3-5-15-2/h6H,3-5,10H2,1-2H3
- InChIKey: XQIPDHQJCGZCLX-UHFFFAOYSA-N
- ほほえんだ: S(C)CCCN1C=C(C(C(=O)OC)=N1)N
計算された属性
- せいみつぶんしりょう: 229.08849790g/mol
- どういたいしつりょう: 229.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 95.4Ų
methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106172-10.0g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1106172-0.05g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1106172-10g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1106172-1g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1106172-2.5g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1106172-1.0g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1106172-5.0g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1106172-0.5g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1106172-5g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1106172-0.1g |
methyl 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxylate |
1691002-53-5 | 95% | 0.1g |
$930.0 | 2023-10-27 |
methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate
The compound methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate (CAS No. 1691002-53-5) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives, which are well-known for their versatile chemical properties and biological activities. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the methylsulfanyl group (-SMe) and the amino group (-NH2) introduces additional functional groups that enhance its reactivity and bioavailability.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery, particularly in the development of anticancer agents. The methylsulfanyl group in this compound has been shown to exhibit antioxidant properties, making it a promising candidate for use in oxidative stress-related diseases. Additionally, the amino group contributes to hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes and receptors.
The synthesis of methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.
In terms of applications, this compound has shown potential as a precursor for more complex molecules in medicinal chemistry. Its ability to undergo further functionalization makes it a valuable building block in the construction of bioactive compounds. For example, recent research has explored its use as an intermediate in the synthesis of kinase inhibitors, which are critical in cancer therapy.
Furthermore, the pyrazole ring system in this compound has been implicated in various agrochemical applications. The methylsulfanyl group enhances its stability under environmental conditions, making it suitable for use as a fungicide or herbicide. Field trials have demonstrated its efficacy in controlling plant pathogens without adverse effects on non-target organisms.
From an environmental perspective, the degradation pathways of methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate have been studied to assess its ecological impact. Results indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in soil and water systems. This property is crucial for ensuring sustainable agricultural practices and minimizing ecological risks.
In conclusion, methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate (CAS No. 1691002-53-5) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methodologies and bioactivity screening continue to evolve, this compound is poised to play an increasingly important role in both therapeutic and agricultural sectors.
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